(5-cyclopentyl-1H-pyrazol-4-yl)methanamine
Overview
Description
(5-cyclopentyl-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Mechanism of Action
The mechanism of action, target, and biochemical pathways of a compound depend on its specific structure and functional groups. In general, pyrazoles can interact with various enzymes, receptors, and other proteins in the body, leading to different biological effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical properties such as solubility, stability, and size. These properties can be influenced by various factors, including the presence of functional groups, the compound’s overall structure, and the physiological conditions in the body .
The result of a compound’s action can vary widely, from inhibiting or activating specific biochemical pathways to inducing or preventing certain physiological responses. This depends on the compound’s specific interactions with its targets .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence a compound’s stability, efficacy, and action. For example, certain environmental conditions can affect a compound’s solubility and therefore its bioavailability .
Properties
IUPAC Name |
(5-cyclopentyl-1H-pyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-8-6-11-12-9(8)7-3-1-2-4-7/h6-7H,1-5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAMGBPUGMZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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